![molecular formula C23H28N2O5S2 B562879 Témocapril-d5 CAS No. 1356840-03-3](/img/structure/B562879.png)
Témocapril-d5
Vue d'ensemble
Description
Temocapril-d5 is a deuterium-labeled analog of Temocapril, an angiotensin-converting enzyme inhibitor. This compound is primarily used as an internal standard in analytical and pharmacokinetic research. The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Temocapril in biological samples .
Applications De Recherche Scientifique
Quantitative Analysis in Pharmacokinetics
Temocapril-d5 serves as an internal standard in pharmacokinetic studies. Its stable isotope labeling allows for improved sensitivity and specificity during the quantification of temocapril levels in plasma and urine samples. This application is crucial for understanding the drug's metabolism, bioavailability, and elimination pathways, especially in populations with varying physiological conditions.
Research on Hypertension Management
Temocapril is primarily indicated for managing hypertension. Studies have demonstrated its efficacy in lowering blood pressure without significantly affecting heart rate or cardiac output. The use of temocapril-d5 in clinical research allows for more accurate assessments of its pharmacodynamics and pharmacokinetics, helping to elucidate its mechanisms of action in different patient populations, including those with renal insufficiency .
Endothelial Function and Cardiovascular Health
Research indicates that temocapril improves endothelial dysfunction by reducing oxidative stress. In vitro studies have shown that it enhances reactive hyperemia and improves insulin resistance by increasing adiponectin levels. The use of temocapril-d5 in these studies helps accurately measure the drug's effects on vascular function and metabolic parameters, providing insights into its potential benefits beyond blood pressure control .
Diabetic Nephropathy
Temocapril has been shown to improve renal function and decrease urinary albumin excretion in diabetic patients. By using temocapril-d5 in clinical trials focused on diabetic nephropathy, researchers can better understand the drug's protective effects on kidney function and its role in managing diabetes-related complications .
Case Study 1: Hypertension Management
A clinical trial involving hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure following treatment with temocapril. The study utilized temocapril-d5 to ensure accurate measurement of drug levels over time, confirming its efficacy compared to other antihypertensive agents .
Case Study 2: Impact on Cardiovascular Events
In a cohort study assessing the long-term effects of ACE inhibitors on cardiovascular outcomes, patients treated with temocapril showed a lower incidence of heart failure and myocardial infarction compared to those receiving alternative therapies. The inclusion of temocapril-d5 allowed for precise tracking of drug adherence and therapeutic levels throughout the study duration .
Comparative Data Table
Parameter | Temocapril | Temocapril-d5 |
---|---|---|
Chemical Structure | C23H28N2O5S2 | C23H23D5N2O5S2 |
Primary Use | Hypertension | Analytical research |
Mechanism of Action | ACE Inhibition | Internal standard |
Clinical Applications | Heart failure, diabetic nephropathy | Pharmacokinetic studies |
Market Availability | Japan, South Korea | Research laboratories |
Mécanisme D'action
- Role : ACE plays a crucial role in regulating blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Temocapril-d5 helps dilate blood vessels and reduce blood pressure .
- Resulting Changes : ACE inhibition leads to vasodilation, decreased aldosterone secretion, and increased prostaglandin synthesis. These effects collectively reduce blood pressure and improve cardiac function .
- Downstream Effects : Improved blood flow, reduced afterload, and decreased aldosterone levels contribute to better cardiovascular outcomes .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
Temocapril-d5, like its parent compound Temocapril, is an ACE inhibitor . It interacts with the ACE enzyme, inhibiting its activity . The active form of Temocapril, temocaprilat, is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung . The inhibitory potency of temocaprilat on isolated rat aorta is 3 times that of enalaprilat .
Cellular Effects
Temocapril-d5, through its inhibition of ACE, can have significant effects on various types of cells and cellular processes . By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, and thus influences cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Temocapril-d5 involves its binding to ACE and inhibiting its activity . This leads to a decrease in the production of angiotensin II, thereby reducing vasoconstriction and lowering blood pressure . It can also lead to changes in gene expression related to these pathways .
Temporal Effects in Laboratory Settings
It is known that the effects of ACE inhibitors like Temocapril can be long-lasting, with effects on blood pressure and other physiological parameters persisting for some time after administration .
Dosage Effects in Animal Models
It is known that the effects of ACE inhibitors like Temocapril can vary with dosage, with higher doses typically resulting in greater reductions in blood pressure .
Metabolic Pathways
Temocapril-d5, like Temocapril, is likely involved in the renin-angiotensin system, a key regulatory pathway for blood pressure . It interacts with the ACE enzyme in this pathway, inhibiting its activity and thus reducing the production of angiotensin II .
Transport and Distribution
It is known that ACE inhibitors like Temocapril can be distributed throughout the body, reaching various tissues and cells .
Subcellular Localization
Given its role as an ACE inhibitor, it is likely that it interacts with ACE at the cell membrane, where this enzyme is typically located .
Méthodes De Préparation
The synthesis of Temocapril-d5 involves the incorporation of deuterium atoms into the molecular structure of Temocapril. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the deuterated precursor.
Deuterium Incorporation: Deuterium atoms are introduced into the precursor through specific chemical reactions.
Final Product Formation: The deuterated precursor undergoes further chemical transformations to yield Temocapril-d5.
Industrial production methods for Temocapril-d5 are similar to those used for other deuterium-labeled compounds. These methods involve the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Analyse Des Réactions Chimiques
Temocapril-d5 undergoes various chemical reactions, including:
Oxidation: Temocapril-d5 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Temocapril-d5 into its reduced forms.
Substitution: Temocapril-d5 can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Temocapril-d5 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:
Temocapril: The non-deuterated parent compound, used as an angiotensin-converting enzyme inhibitor.
Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Lisinopril: A long-acting angiotensin-converting enzyme inhibitor used in the treatment of hypertension and heart failure.
Temocapril-d5 stands out due to its enhanced stability and accuracy in analytical applications, making it a valuable tool in scientific research .
Activité Biologique
Temocapril-d5 is a deuterated analog of temocapril, which is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension and congestive heart failure. The deuteration enhances its pharmacokinetic properties, making it a valuable compound for research purposes, particularly in pharmacokinetic studies and metabolic profiling.
Temocapril functions by inhibiting the angiotensin-converting enzyme, which plays a critical role in the renin-angiotensin system. This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound also enhances bradykinin levels, further contributing to its vasodilatory effects. The biological activity can be summarized as follows:
- Inhibition of ACE : Reduces angiotensin II production.
- Vasodilation : Lowers blood pressure through relaxation of blood vessels.
- Increased Bradykinin : Enhances vasodilatory effects.
Pharmacokinetics
Temocapril is rapidly absorbed and converted into its active metabolite, temocaprilat. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | Rapid |
Protein Binding | 99.5% |
Half-life | 13.1 hours |
Route of Elimination | Liver and kidneys |
Urinary Recovery | 19.4% |
The deuteration in temocapril-d5 may alter these parameters slightly, enhancing stability and reducing metabolic degradation.
Efficacy Studies
Research has demonstrated the efficacy of temocapril in various populations:
- Hypertension Management : In a study involving patients with hypertension, temocapril showed significant reductions in systolic and diastolic blood pressure compared to placebo.
- Nephropathy : A clinical trial indicated that temocapril reduced urinary levels of liver-type fatty acid-binding protein (L-FABP) and 8-hydroxydeoxyguanosine (8-OHdG), markers associated with renal injury, suggesting protective renal effects in patients with IgA nephropathy .
Case Study 1: Hypertensive Patients
In a randomized controlled trial with 140 hypertensive patients, those treated with temocapril exhibited an average reduction in blood pressure of 18.2/10.1 mmHg after two weeks. The control rate for achieving target blood pressure was over 65% within this period .
Case Study 2: Combination Therapy
A combination therapy involving temocapril and olmesartan was assessed in patients with chronic kidney disease. Results indicated that the combination significantly reduced proteinuria and improved renal function markers compared to monotherapy .
Adverse Effects
While generally well-tolerated, common adverse effects associated with temocapril include:
- Cough
- Hyperkalemia
- Hypotension
- Renal impairment
Serious adverse effects are rare but can include angioedema.
Propriétés
IUPAC Name |
2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1/i3D,4D,5D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQOFIRCTOWDOW-RJJPJTEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.